

Formulating Poultry Diets with Liquid Hydroxymethionine: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Hydroxymethionine*

Cat. No.: *B15491421*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of liquid **hydroxymethionine**, specifically 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), also known as methionine hydroxy analogue-free acid (MHA-FA), in poultry nutrition. This document details its chemical properties, bioavailability, and effects on poultry performance, along with standardized experimental protocols for its evaluation.

Introduction to Liquid Hydroxymethionine (MHA-FA)

Methionine is an essential sulfur-containing amino acid and is typically the first limiting amino acid in corn-soybean meal-based diets for poultry.^[1] Supplementation with synthetic methionine sources is standard practice to meet the birds' nutritional requirements for optimal growth, feed efficiency, and protein synthesis.^{[2][3]} Liquid **hydroxymethionine** (MHA-FA) is a widely used commercial source of methionine activity.^[2] Unlike the crystalline powder form of DL-methionine (DLM), MHA-FA is a viscous liquid.^[4]

Chemical Properties:

Property	Description
Chemical Name	2-hydroxy-4-(methylthio)butanoic acid (HMTBA)
Common Name	Methionine Hydroxy Analogue-Free Acid (MHA-FA)
Form	Liquid
Active Substance	Typically 88% HMTBA
Key Difference from DL-Methionine	MHA-FA has a hydroxyl group (-OH) on the alpha-carbon, whereas DL-methionine has an amino group (-NH2). [4]

Bioavailability and Efficacy

The bioavailability of MHA-FA relative to DL-methionine has been a subject of extensive research, with varying results. On a weight-to-weight basis, the bioavailability of MHA-FA is generally considered to be lower than that of DL-methionine. However, when compared on an equimolar basis, the bioefficacy can be more comparable, though still debated.

Table 1: Relative Bioavailability of Liquid **Hydroxymethionine** (MHA-FA) Compared to DL-Methionine (DLM) in Broilers

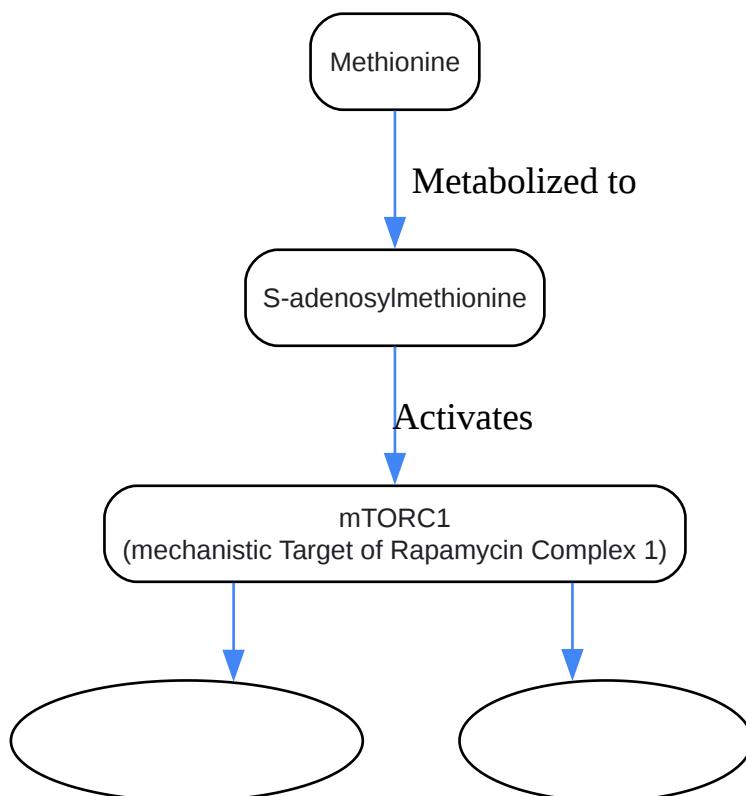
Performance Parameter	Relative Bioavailability (Weight-to-Weight)	Relative Bioavailability (Equimolar)	Reference
Body Weight	68%	77.7%	
Feed Conversion Ratio	70%	79.0%	
Carcass Yield	54%	59.3%	
Breast Meat Yield	59%	64.6%	

Note: Bioavailability can be influenced by factors such as diet composition, bird age, and analytical methodology.

Effects on Poultry Performance

Supplementation of poultry diets with MHA-FA has been shown to improve various performance parameters compared to methionine-deficient diets.

Table 2: Effects of Liquid **Hydroxymethionine** (MHA-FA) Supplementation on Broiler Performance (Selected Studies)


Study	Animal Model	MHA-FA Inclusion Level	Key Findings
Zelenka et al. (2013)	Ross 308 male chicks	0.04%, 0.08%, 0.16%, 0.28%	Significant improvements in body weight, feed conversion, carcass yield, and breast meat yield with increasing MHA-FA levels.
Kim et al. (2019)	Broiler chicks	Compared MHA-FA and MHA-Ca to DLM	MHA-Ca performed better than MHA-FA in terms of growth performance. ^[5]
Zeitz et al. (2018)	Cobb-500 male broilers	0.10% or 0.40% MHA-FA	Increased breast muscle weight compared to methionine-deficient diets. ^[6]

Signaling Pathways Influenced by Methionine

Methionine plays a crucial role in several key metabolic and signaling pathways that are vital for poultry health and productivity.

Protein Synthesis (mTOR Pathway)

Methionine is a critical activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth.^{[7][8]} Methionine's metabolite, S-adenosylmethionine (SAM), is a key player in this process.^[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methionine sources and genotype affect embryonic intestinal development, antioxidants, tight junctions, and growth-related gene expression in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwps.rovedar.com [jwps.rovedar.com]
- 3. researchgate.net [researchgate.net]

- 4. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of methionine on muscle protein synthesis and degradation pathways in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Functional Roles of Methionine and Arginine in Intestinal and Bone Health of Poultry: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MSTN, mTOR and FoxO4 Are Involved in the Enhancement of Breast Muscle Growth by Methionine in Broilers with Lower Hatching Weight | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Formulating Poultry Diets with Liquid Hydroxymethionine: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15491421#formulating-poultry-diets-with-liquid-hydroxymethionine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com